
4-(Thiophen-2-yl)quinazoline-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Thiophen-2-yl)quinazoline-6-carbaldehyde is a heterocyclic compound that combines a quinazoline core with a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-2-yl)quinazoline-6-carbaldehyde typically involves the condensation of thiophene derivatives with quinazoline precursors. One common method is the reaction of thiophene-2-carboxaldehyde with 2-aminobenzonitrile under acidic conditions to form the quinazoline ring, followed by oxidation to introduce the aldehyde group at the 6-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-2-yl)quinazoline-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: 4-(Thiophen-2-yl)quinazoline-6-carboxylic acid.
Reduction: 4-(Thiophen-2-yl)quinazoline-6-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
4-(Thiophen-2-yl)quinazoline-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-(Thiophen-2-yl)quinazoline-6-carbaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The quinazoline core is known to inhibit kinase activity, which can disrupt cellular signaling pathways involved in cancer cell proliferation . The thiophene ring enhances the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(Thiophen-2-yl)quinazoline-6-carboxylic acid
- 4-(Thiophen-2-yl)quinazoline-6-methanol
- 4-(Thiophen-2-yl)quinazoline-6-nitrile
Uniqueness
4-(Thiophen-2-yl)quinazoline-6-carbaldehyde is unique due to the presence of both an aldehyde group and a thiophene ring, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
1121529-14-3 |
|---|---|
Molecular Formula |
C13H8N2OS |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
4-thiophen-2-ylquinazoline-6-carbaldehyde |
InChI |
InChI=1S/C13H8N2OS/c16-7-9-3-4-11-10(6-9)13(15-8-14-11)12-2-1-5-17-12/h1-8H |
InChI Key |
BOPKSFNBNOFOST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC=NC3=C2C=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


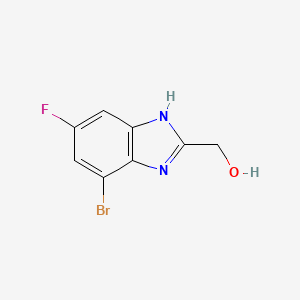



![alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE](/img/structure/B11926969.png)
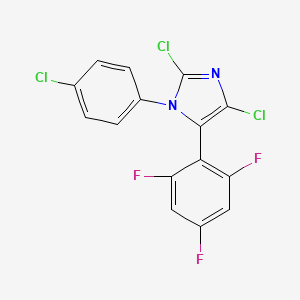

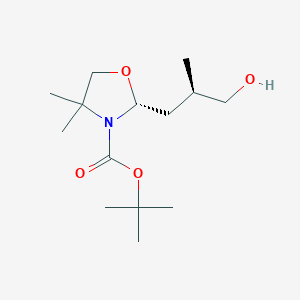
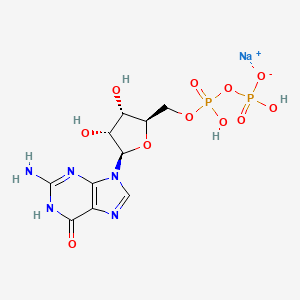
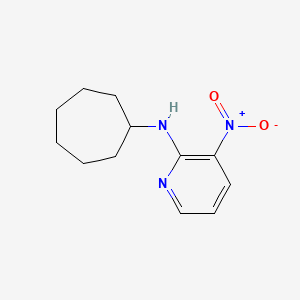
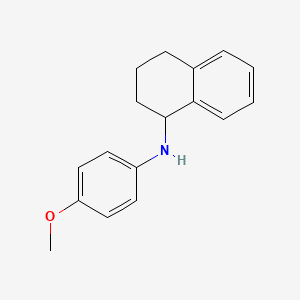
![3,6-Di-1-azetidinyl-9-[[4-[(1,2,4,5-tetrazin-3-yl)benzyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11927020.png)
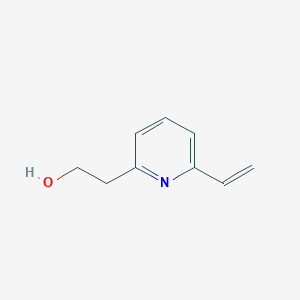
![(1S)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate](/img/structure/B11927025.png)
